molecular formula C16H30N2 B14538271 1,4-Dibutyl-2,5-diethyl-1,4-dihydropyrazine CAS No. 62136-50-9

1,4-Dibutyl-2,5-diethyl-1,4-dihydropyrazine

Cat. No.: B14538271
CAS No.: 62136-50-9
M. Wt: 250.42 g/mol
InChI Key: HTROJDGLBBQMFS-UHFFFAOYSA-N
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Description

1,4-Dibutyl-2,5-diethyl-1,4-dihydropyrazine is an organic compound belonging to the class of dihydropyrazines This compound is characterized by its unique structure, which includes two butyl groups and two ethyl groups attached to a dihydropyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-dibutyl-2,5-diethyl-1,4-dihydropyrazine can be achieved through several methods. One common approach involves the reaction of butylamine and ethylamine with a suitable diketone under controlled conditions. The reaction typically proceeds through a condensation mechanism, forming the dihydropyrazine ring. The reaction conditions, such as temperature, solvent, and catalysts, can be optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Advanced techniques like flow chemistry and green chemistry principles can be employed to enhance the sustainability and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,4-Dibutyl-2,5-diethyl-1,4-dihydropyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives.

    Reduction: Reduction reactions can lead to the formation of fully saturated pyrazine compounds.

    Substitution: The butyl and ethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in aqueous or organic solvents under controlled temperatures.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used in organic solvents like ethanol or tetrahydrofuran.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides, with catalysts such as Lewis acids to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazine derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.

Scientific Research Applications

1,4-Dibutyl-2,5-diethyl-1,4-dihydropyrazine has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It may serve as a precursor for biologically active compounds with potential therapeutic applications.

    Medicine: Research into its pharmacological properties could lead to the development of new drugs or treatments.

    Industry: The compound’s unique chemical properties make it suitable for use in various industrial applications, such as the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,4-dibutyl-2,5-diethyl-1,4-dihydropyrazine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use. For example, in a biological setting, the compound may interact with cellular receptors or enzymes, influencing biochemical pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dihydropyridine: A well-known class of compounds with diverse pharmaceutical applications, including as calcium channel blockers.

    1,2-Dihydropyridine: Another related class with distinct chemical properties and applications.

    Pyrazine Derivatives: Compounds with similar core structures but different substituents, leading to varied properties and uses.

Uniqueness

1,4-Dibutyl-2,5-diethyl-1,4-dihydropyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry, where its specific characteristics can be leveraged for desired outcomes.

Properties

CAS No.

62136-50-9

Molecular Formula

C16H30N2

Molecular Weight

250.42 g/mol

IUPAC Name

1,4-dibutyl-2,5-diethylpyrazine

InChI

InChI=1S/C16H30N2/c1-5-9-11-17-13-16(8-4)18(12-10-6-2)14-15(17)7-3/h13-14H,5-12H2,1-4H3

InChI Key

HTROJDGLBBQMFS-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C=C(N(C=C1CC)CCCC)CC

Origin of Product

United States

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